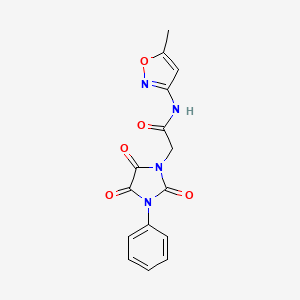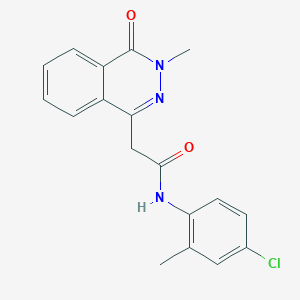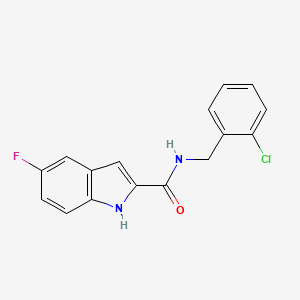
N-(2-chlorobenzyl)-5-fluoro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-5-fluoro-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of the indole ring, a fluorine atom at the 5-position of the indole ring, and a carboxamide group at the 2-position. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-5-fluoro-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the indole ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be introduced at the 2-position of the indole ring through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorobenzyl)-5-fluoro-1H-indole-2-carboxamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2-chlorobenzyl and fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated or oxide derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-chlorobenzyl)-5-fluoro-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-5-fluoro-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-1H-indole-2-carboxamide: Lacks the fluorine atom at the 5-position.
N-(2-chlorobenzyl)-5-bromo-1H-indole-2-carboxamide: Contains a bromine atom instead of a fluorine atom at the 5-position.
N-(2-chlorobenzyl)-5-methyl-1H-indole-2-carboxamide: Contains a methyl group instead of a fluorine atom at the 5-position.
Uniqueness: The presence of the fluorine atom at the 5-position of the indole ring in this compound imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.
By understanding the synthesis, reactions, applications, mechanism of action, and comparison with similar compounds, researchers can further explore the potential of this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C16H12ClFN2O |
|---|---|
Molecular Weight |
302.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-fluoro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H12ClFN2O/c17-13-4-2-1-3-10(13)9-19-16(21)15-8-11-7-12(18)5-6-14(11)20-15/h1-8,20H,9H2,(H,19,21) |
InChI Key |
CCNQUJXGDHNLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


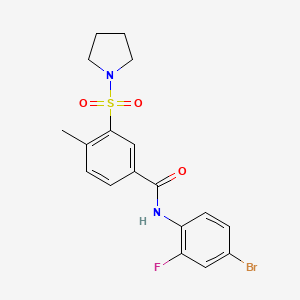
![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12484292.png)
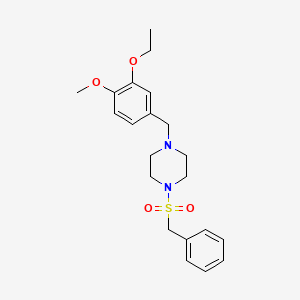
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)
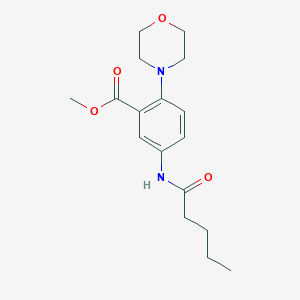
![1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484328.png)
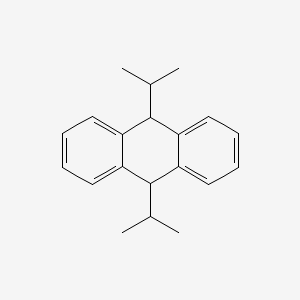
![3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12484336.png)
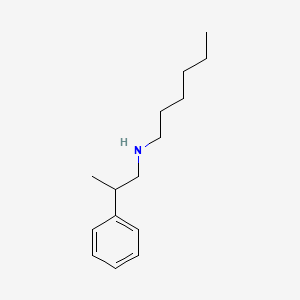
![N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12484341.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12484349.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B12484351.png)
